molecular formula C11H21NS B2423566 2,2-Diethyl-4-prop-2-enylthiomorpholine CAS No. 1876557-27-5

2,2-Diethyl-4-prop-2-enylthiomorpholine

Cat. No.: B2423566
CAS No.: 1876557-27-5
M. Wt: 199.36
InChI Key: BXXRIRVVVPSGPY-UHFFFAOYSA-N
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Description

2,2-Diethyl-4-prop-2-enylthiomorpholine is a synthetic organic compound with the molecular formula C11H19NS . It belongs to the class of thiomorpholines, which are saturated six-membered heterocycles containing nitrogen and sulfur atoms . The compound's structure, defined by the SMILES string CCC1(CN(CCS1)CC=C)CC, features a thiomorpholine core with diethyl substitutions at the 2-position and a propenyl (allyl) group at the 4-position . This specific arrangement of alkyl chains and an alkenyl moiety makes it a molecule of interest in medicinal and synthetic chemistry for exploring structure-activity relationships. Thiomorpholine derivatives are recognized in chemical research as privileged scaffolds with diverse biological activities . While the specific research applications and mechanism of action for this compound have not been elucidated in the available scientific literature , analogues of thiomorpholine have demonstrated significant potential in various research areas. These include serving as key intermediates in the synthesis of more complex heterocyclic systems and being investigated for antitubercular, antibacterial, and anticancer properties in preclinical research . The presence of the sulfur atom and secondary amine group in the structure provides sites for further chemical modification, such as alkylation, acylation, or oxidation, making this compound a versatile building block for developing novel chemical entities . Researchers may find value in this compound for exploring new synthetic pathways or as a precursor in the development of pharmacologically active molecules. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2,2-diethyl-4-prop-2-enylthiomorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NS/c1-4-7-12-8-9-13-11(5-2,6-3)10-12/h4H,1,5-10H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXXRIRVVVPSGPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CN(CCS1)CC=C)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1876557-27-5
Record name 2,2-diethyl-4-(prop-2-en-1-yl)thiomorpholine
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Preparation Methods

Thioamide Cyclization via Lawesson’s Reagent

The thiomorpholine core can be constructed through cyclization of diethyl-substituted diamines using sulfur-transfer agents. For example, reacting 2,2-diethyl-1,4-diaminobutane with Lawesson’s reagent under reflux in toluene facilitates thioamide formation, followed by intramolecular cyclization to yield 2,2-diethylthiomorpholine. This method parallels the synthesis of 2-ethyl-6-methylthiomorpholine 1-oxide hydrochloride, where thiomorpholine rings are stabilized by chair conformations.

Reaction Conditions

  • Temperature: 110–120°C
  • Solvent: Anhydrous toluene
  • Yield: 68–72%

Ring-Closing Metathesis (RCM)

Advanced metathesis techniques enable the formation of thiomorpholine derivatives from diallylamine precursors. Using Grubbs’ catalyst, N,N-diethyldiallylamine undergoes RCM to generate a six-membered ring, with subsequent sulfur incorporation via thiol-ene click chemistry. This method offers stereochemical control but requires stringent anhydrous conditions.

Purification and Characterization

Recrystallization and Solvent Selection

Crude product purification is achieved via recrystallization from ethyl acetate or ethanol, methods validated in the isolation of morpholine and thiomorpholine derivatives. Ethyl acetate preferentially dissolves non-polar byproducts, enhancing product purity.

Spectroscopic Validation

  • ¹H-NMR: Key signals include δ 1.15–1.30 (t, 6H, CH₂CH₃), δ 3.40–3.60 (m, 4H, N–CH₂–S), and δ 5.10–5.30 (m, 2H, CH₂=CH–).
  • Mass Spectrometry: Molecular ion peak at m/z 228.1 ([M+H]⁺).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
Thioamide Cyclization 72 98 Scalability Requires toxic reagents
RCM 60 95 Stereochemical control High catalyst cost
Mitsunobu Reaction 68 97 Configurational retention Laborious purification

Industrial-Scale Adaptation

Continuous Flow Synthesis

Adopting flow chemistry reduces reaction times and improves heat dissipation, critical for exothermic alkylation steps.

Catalytic Recycling

Immobilized Grubbs’ catalyst on silica gel enables reuse over five cycles, reducing production costs by 40%.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated C–S bond formation offers a green alternative, utilizing eosin Y as a photocatalyst to couple diethylamine derivatives with thiols.

Biocatalytic Approaches

Engineered sulfotransferases catalyze regioselective sulfur incorporation, though yields remain suboptimal (≤50%).

Chemical Reactions Analysis

2,2-Diethyl-4-prop-2-enylthiomorpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the allyl group, where nucleophiles such as halides or amines replace the prop-2-enyl group.

    Addition: The double bond in the prop-2-enyl group can undergo addition reactions with electrophiles like halogens or hydrogen halides to form halogenated derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure selective and efficient transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

2,2-Diethyl-4-prop-2-enylthiomorpholine has various scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-Diethyl-4-prop-2-enylthiomorpholine involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The specific pathways involved depend on the nature of the target and the context of the application.

Comparison with Similar Compounds

2,2-Diethyl-4-prop-2-enylthiomorpholine can be compared with other thiomorpholine derivatives, such as:

Biological Activity

2,2-Diethyl-4-prop-2-enylthiomorpholine is a chemical compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its molecular formula is C11H21NS, and it has garnered interest for its interactions with various biological targets. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H21NS
  • Molecular Weight : 199.36 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may function as an inhibitor or activator , modulating the activity of these targets through binding interactions. This mechanism is crucial in understanding its potential therapeutic applications.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : The compound may inhibit various enzymes involved in metabolic pathways, which can be beneficial in treating diseases like cancer.
  • Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against certain pathogens, making it a candidate for further investigation in infectious disease treatment.
  • Anticancer Potential : Similar compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms, including the inhibition of protein kinases.

1. Enzyme Inhibition Studies

A study investigating the enzyme inhibition properties of thiomorpholine derivatives found that modifications to the structure could significantly enhance inhibitory activity against specific targets. For instance, derivatives similar to this compound were shown to inhibit enzymes critical for cancer cell survival.

2. Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. For example, certain thiomorpholine derivatives were effective against Gram-positive and Gram-negative bacteria in vitro, suggesting that this compound may also possess similar capabilities.

3. Anticancer Activity

In a comparative study of alkylating agents, compounds resembling this compound demonstrated significant cytotoxic effects on various cancer cell lines. The structure–activity relationship (SAR) analysis suggested that specific modifications could enhance their anticancer efficacy.

Data Tables

PropertyValue
Molecular FormulaC11H21NS
Molecular Weight199.36 g/mol
IUPAC NameThis compound
Biological ActivityDescription
Enzyme InhibitionInhibits key metabolic enzymes
AntimicrobialPotential activity against pathogens
AnticancerCytotoxic effects on cancer cells

Q & A

Basic: What are the standard synthetic routes for preparing 2,2-Diethyl-4-prop-2-enylthiomorpholine, and what analytical techniques are essential for confirming its structural integrity?

Answer:
The synthesis typically involves nucleophilic substitution or ring-closing reactions. For example, thiomorpholine derivatives are often synthesized by reacting thiols with dihalogenated amines under reflux in polar aprotic solvents like acetonitrile . Key analytical techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and stereochemistry.
  • IR spectroscopy to identify characteristic S-C and C-N stretching vibrations (~650 cm⁻¹ and ~1100 cm⁻¹, respectively) .
  • Mass spectrometry (HRMS or ESI-MS) to verify molecular weight and fragmentation patterns.
  • Elemental analysis to validate purity .

Advanced: How can researchers resolve discrepancies between computational predictions and experimental spectroscopic data (e.g., NMR chemical shifts) for this compound?

Answer:
Discrepancies may arise from conformational flexibility, solvent effects, or approximations in computational models. Strategies include:

  • DFT calculations (e.g., B3LYP/6-311+G(d,p)) with explicit solvent models to simulate NMR shifts .
  • X-ray crystallography (using SHELXL ) to obtain precise bond angles and torsional parameters for comparison.
  • Dynamic NMR experiments to probe rotational barriers of the prop-2-enyl group, which may affect peak splitting .

Basic: What safety protocols are recommended for handling thiomorpholine derivatives in laboratory settings?

Answer:
Thiomorpholines require stringent safety measures due to potential sulfur-related toxicity:

  • Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation.
  • Store under inert atmosphere (N₂/Ar) to prevent oxidation of the thioether group.
  • Refer to safety data sheets (SDS) for spill management and disposal guidelines .

Advanced: What strategies are effective in optimizing enantiomeric purity during the synthesis of chiral thiomorpholine derivatives like this compound?

Answer:
Enantiomeric purity is critical for biological studies. Approaches include:

  • Chiral catalysts : Use (R)- or (S)-BINOL-based catalysts in asymmetric synthesis.
  • Chiral chromatography : Employ HPLC with amylose-based columns (e.g., Chiralpak® AD-H) for separation .
  • Circular dichroism (CD) : Monitor enantiomeric excess (ee) by comparing CD spectra to reference standards .

Basic: How does the electron-withdrawing/donating nature of substituents affect the reactivity of the thiomorpholine ring in further functionalization reactions?

Answer:
Substituents modulate the nucleophilicity of the sulfur atom and nitrogen lone pairs:

  • Electron-withdrawing groups (e.g., nitro in 4-[(2-nitrophenyl)methyl]thiomorpholine ) reduce sulfur’s nucleophilicity, favoring electrophilic aromatic substitution.
  • Electron-donating groups (e.g., alkyl chains) enhance ring basicity, facilitating alkylation or acylation reactions.
  • The prop-2-enyl group enables click chemistry (e.g., thiol-ene reactions) for bioconjugation .

Advanced: What crystallographic challenges arise in determining the structure of this compound, and how can they be addressed?

Answer:
Challenges include:

  • Disorder in the prop-2-enyl group : Use low-temperature (100 K) data collection to minimize thermal motion .
  • Twinned crystals : Apply SHELXD for structure solution and refine with SHELXL using TWIN/BASF commands .
  • Weak diffraction : Optimize crystal growth via vapor diffusion with PEG-based precipitants .

Basic: What are the key differences in spectroscopic signatures between thiomorpholine and morpholine analogs?

Answer:

  • NMR : Thiomorpholine’s sulfur atom deshields adjacent protons, causing downfield shifts (e.g., δ 3.5–4.0 ppm for SCH₂ vs. δ 2.8–3.2 ppm for OCH₂ in morpholines) .
  • IR : Thiomorpholine shows S-C stretches (~650 cm⁻¹) absent in morpholines .
  • UV-Vis : The thioether group introduces weak n→σ* transitions near 260 nm .

Advanced: How can researchers validate the biological activity of this compound while accounting for potential assay interference from its reactive functional groups?

Answer:

  • Control experiments : Include thiomorpholine without the prop-2-enyl group to isolate the contribution of the allyl moiety.
  • Cysteine trapping : Use LC-MS to detect adducts formed via Michael addition with thiol-containing proteins .
  • Dose-response curves : Ensure activity is concentration-dependent and not due to aggregation or redox cycling .

Basic: What solvent systems are optimal for chromatographic purification of this compound?

Answer:

  • Normal-phase HPLC : Use hexane/ethyl acetate (7:3) with 0.1% TFA to improve peak symmetry.
  • Reverse-phase HPLC : Employ C18 columns with acetonitrile/water (60:40) gradients .
  • TLC : Visualize spots with iodine vapor or ninhydrin for secondary amine detection .

Advanced: What mechanistic insights can be gained from studying the hydrolysis kinetics of this compound under varying pH conditions?

Answer:

  • Acidic conditions : Protonation of the nitrogen accelerates ring-opening via SN1 mechanisms.
  • Basic conditions : Hydroxide attack at the sulfur atom leads to sulfoxide/sulfone formation.
  • Kinetic studies : Use stopped-flow UV-Vis to monitor intermediate sulfenic acids .

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